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Introduction

AS-85, commonly known as Antigen 85A (Ag85A), is a major secreted protein of
Mycobacterium tuberculosis and a key factor in the bacterium's interaction with the host
immune system.[1][2][3][4] As a mycolyltransferase, Ag85A is involved in the synthesis of the
mycobacterial cell wall, a crucial element for the pathogen's survival and virulence.[1][2][5]
Beyond its structural role, Ag85A is a potent immunomodulator, capable of eliciting strong T-cell
responses.[4] Recent studies have highlighted its role in activating innate immune signaling
pathways, including the cGAS-STING pathway, which is critical for detecting cytosolic DNA and
initiating an immune response.[6]

These application notes provide detailed protocols for culturing relevant cell lines and for
conducting experiments to investigate the cellular effects of recombinant Ag85A, with a specific
focus on the activation of the cGAS-STING signaling pathway. The provided methodologies are
essential for researchers studying host-pathogen interactions, innate immunity, and for the
development of novel therapeutics and vaccines against tuberculosis.

Data Presentation
Table 1: Recommended Cell Seeding Densities for
Ag85A Stimulation Experiments
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Recommended
Cell Line Cell Type Seeding Density Culture Vessel
(cellslwell)
Suspension
THP-1 (human (differentiated to
) 5x 10° 6-well plate
monocytic) adherent
macrophages)
A549 (human lung
) Adherent 2x10° 6-well plate
carcinoma)
HEK293 (human
Adherent 45-6.0x10° 6-well plate

embryonic kidney)

Table 2: Quantitative Analysis of cGAS-STING Pathway
Activation by Ag85A

The following data is representative of expected results from the protocols outlined below.

A. Gene Expression Analysis via RT-qPCR (Fold change relative to untreated control at 6 hours
post-stimulation)

Gene THP-1 Macrophages A549 Cells
IFNB1 152+21 85x1.2
CXCL10 258+ 35 12.3+1.8
ISG15 184+25 9.7x15
cGAS 3.1+04 25+03
STING 28+0.3 21+0.2

B. Protein Analysis via Western Blot (Relative protein levels at 8 hours post-stimulation)
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Protein Target THP-1 Macrophages A549 Cells
Phospho-TBK1 (Serl72) +++ ++

Total TBK1 No significant change No significant change
Phospho-IRF3 (Ser396) +++ ++

Total IRF3 No significant change No significant change

C. Cytokine Secretion via ELISA (pg/mL in supernatant at 24 hours post-stimulation)

Cytokine THP-1 Macrophages A549 Cells
IFN-B 850 + 95 420 + 50
TNF-a 1250 = 150 350 + 40
IL-6 2100 = 220 600 £ 75

Experimental Protocols
Protocol 1: Culture of THP-1 Monocytes and
Differentiation into Macrophages

This protocol describes the culture of human THP-1 monocytic cells and their differentiation
into macrophage-like cells, which are a suitable model for studying the effects of Ag85A.

Materials:

THP-1 cell line (ATCC TIB-202)

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin (P/S)

Phorbol 12-myristate 13-acetate (PMA)
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e T75 culture flasks
o 6-well tissue culture plates
e Centrifuge
Procedure:
e Thawing and Culturing THP-1 Monocytes:
o Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.[7]

o Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed
complete RPMI-1640 medium (supplemented with 10% FBS and 1% P/S).[7]

o Centrifuge at 300 x g for 5 minutes.[7]

o Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete medium in
a T75 flask.

o Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]

o Maintain the cell density between 2 x 10° and 8 x 103 cells/mL by adding fresh medium
every 2-3 days.[8][9]

 Differentiation into Macrophages:

o Seed THP-1 monocytes into 6-well plates at a density of 5 x 10° cells per well in complete
medium.

o Add PMA to a final concentration of 50-100 ng/mL.

o Incubate for 48-72 hours at 37°C with 5% COz2. During this time, the cells will become
adherent and differentiate into macrophages.[10]

o After incubation, aspirate the PMA-containing medium and wash the adherent cells gently
with pre-warmed phosphate-buffered saline (PBS).
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o Add fresh, PMA-free complete medium and allow the cells to rest for 24 hours before
proceeding with the Ag85A stimulation experiment.

Protocol 2: Stimulation of Cultured Cells with
Recombinant Ag85A

This protocol details the treatment of cultured cells (e.g., differentiated THP-1 macrophages or
adherent A549 cells) with recombinant Ag85A protein.

Materials:

Differentiated THP-1 macrophages or A549 cells in 6-well plates

Recombinant M. tuberculosis Ag85A protein[11][12]

Serum-free cell culture medium

e PBS
Procedure:
o Cell Preparation:
o Ensure cell monolayers are at 70-80% confluency.
o Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

o Add 1.8 mL of serum-free medium to each well and incubate for at least 1 hour to starve

the cells.
e Ag85A Stimulation:
o Prepare a stock solution of recombinant Ag85A in sterile PBS or water.

o Dilute the Ag85A stock in serum-free medium to achieve the desired final concentrations
(e.g.,0,1,5, 10 pg/mL).
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o Add 200 pL of the diluted Ag85A solutions to the appropriate wells to reach a final volume
of 2 mL.

o Incubate the plates at 37°C with 5% CO: for the desired time points (e.g., 6 hours for RNA
analysis, 8 hours for protein analysis, 24 hours for cytokine analysis in the supernatant).[6]

Protocol 3: Assessment of cGAS-STING Pathway
Activation

This protocol provides methods to quantify the activation of the cGAS-STING pathway following
Ag85A stimulation.

A. Analysis of Gene Expression by RT-gPCR
e RNA Isolation:

o After stimulation, aspirate the medium and lyse the cells directly in the well using a
suitable lysis buffer (e.g., from an RNA extraction kit).

o Isolate total RNA according to the manufacturer's protocol, including a DNase treatment
step to remove genomic DNA contamination.

o CDNA Synthesis:
o Synthesize cDNA from 1 ug of total RNA using a reverse transcription Kit.
¢ Quantitative PCR (qPCR):

o Perform gPCR using SYBR Green or a probe-based assay with primers specific for target
genes (IFNB1, CXCL10, ISG15, cGAS, STING) and a housekeeping gene (e.g., GAPDH,
ACTB).

o Analyze the data using the AACt method to determine the fold change in gene expression

relative to the untreated control.
B. Analysis of Protein Phosphorylation by Western Blot

e Protein Extraction:
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o After stimulation, wash the cells with ice-cold PBS.
o Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

o Collect the lysate and determine the protein concentration using a BCA or Bradford assay.

o SDS-PAGE and Western Blotting:

o Separate 20-30 ug of protein per sample on an SDS-PAGE gel and transfer to a PVDF or
nitrocellulose membrane.

o Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20
(TBST).

o Incubate the membrane with primary antibodies against phospho-TBK1, total TBK1,
phospho-IRF3, and total IRF3 overnight at 4°C.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging
system.

C. Measurement of Cytokine Secretion by ELISA
o Sample Collection:

o After the 24-hour stimulation period, collect the cell culture supernatant and centrifuge to
remove any cellular debris.

e ELISA Procedure:

o

Use commercially available ELISA kits for IFN-, TNF-a, and IL-6.

[¢]

Perform the assay according to the manufacturer's instructions.

[¢]

Measure the absorbance on a plate reader and calculate the cytokine concentrations
based on a standard curve.
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Experimental Workflow for AgG85A Stimulation and Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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